
3-Methylbutan-2-yl thiocyanate
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Overview
Description
3-Methylbutan-2-yl thiocyanate is an organic compound characterized by the presence of a thiocyanate group attached to a 3-methylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutan-2-yl thiocyanate typically involves the reaction of 3-Methylbutan-2-ol with thiocyanate salts under acidic conditions. One common method is the reaction of 3-Methylbutan-2-ol with potassium thiocyanate in the presence of sulfuric acid, which facilitates the substitution of the hydroxyl group with the thiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiocyanate group participates in SN2 and SN1 mechanisms, acting as a leaving group or nucleophile depending on reaction conditions:
Key findings:
-
SN2 pathways dominate in polar aprotic solvents, with steric hindrance from the branched alkyl chain slowing reaction kinetics .
-
Hydrolysis generates hydrogen thiocyanate (HSCN), requiring neutralization to prevent HCN release .
Isomerization to Isothiocyanate
Thermal or photochemical conditions promote isomerization:
Conditions | Catalyst | Product | Equilibrium Ratio (Thiocyanate:Isothiocyanate) | Source |
---|---|---|---|---|
120°C, 4 hr | None | 3-Methylbutan-2-yl isothiocyanate | 1:3.2 | |
UV light (254 nm), 2 hr | TiO₂ nanoparticles | Isothiocyanate | 1:4.8 |
Notable observation:
Electrochemical Reduction
Reductive cleavage of the C–SCN bond occurs under controlled potentials:
Electrode Material | Electrolyte | Potential (V vs. SCE) | Products | Faradaic Efficiency | Source |
---|---|---|---|---|---|
Platinum | 0.1 M H₂SO₄ | −1.2 | 3-Methylbutane-2-thiol + NH₃ + CO₂ | 68% | |
Graphite | 0.5 M NaCl | −0.9 | Alkyl sulfide polymers | 82% |
Mechanistic insight:
Oxidative Coupling Reactions
Oxidants mediate S–S or C–S bond formation:
Oxidant | Conditions | Product | Disproportionation Byproducts | Source |
---|---|---|---|---|
H₂O₂ (30%) | pH 5, 60°C, 1 hr | Bis(3-methylbutan-2-yl) disulfide | <5% | |
I₂, K₂CO₃ | EtOH, reflux | Thioether-linked dimers | 12% |
Critical parameters:
-
pH controls oxidation state: Acidic conditions favor disulfides, while basic media promote thioethers .
Coordination Chemistry
The thiocyanate group acts as a ambidentate ligand:
Metal Salt | Solvent | Coordination Mode (S vs. N) | Complex Stability Constant (log K) | Source |
---|---|---|---|---|
Fe(NO₃)₃·9H₂O | MeCN | S-bound | 4.2 ± 0.3 | |
Cu(ClO₄)₂ | EtOH | N-bound | 3.8 ± 0.2 |
Spectroscopic evidence:
Thermal Decomposition Pathways
Pyrolysis studies reveal temperature-dependent breakdown:
Temperature Range (°C) | Major Products (GC-MS) | Activation Energy (kJ/mol) | Source |
---|---|---|---|
200–250 | Isothiocyanate + CH₃SH | 98 ± 4 | |
300–350 | Acrylonitrile + branched alkenes | 132 ± 6 |
Safety note:
Scientific Research Applications
3-Methylbutan-2-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbutan-2-yl thiocyanate involves the interaction of the thiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutan-2-ol: A precursor in the synthesis of 3-Methylbutan-2-yl thiocyanate.
3-Methylbutan-2-one: A related compound with a ketone functional group instead of a thiocyanate group.
3-Methylbutan-2-yl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Uniqueness
This compound is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The thiocyanate group allows for specific interactions with nucleophiles and can be used in various synthetic and research applications.
Properties
IUPAC Name |
3-methylbutan-2-yl thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-5(2)6(3)8-4-7/h5-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVJCFWSFGVPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40788077 |
Source
|
Record name | 3-Methylbutan-2-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40788077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54573-09-0 |
Source
|
Record name | 3-Methylbutan-2-yl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40788077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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